Cas no 1105200-24-5 (2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide)
![2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide structure](https://www.kuujia.com/scimg/cas/1105200-24-5x500.png)
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
- AKOS024509813
- 2,4-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
- F5480-0046
- 2,4-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- 1105200-24-5
-
- Inchi: 1S/C13H13F2N3O3S/c14-10-4-5-12(11(15)9-10)22(20,21)17-7-2-8-18-13(19)3-1-6-16-18/h1,3-6,9,17H,2,7-8H2
- InChI Key: GSSRMLOTSXIGAU-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1F)F)(NCCCN1C(C=CC=N1)=O)(=O)=O
Computed Properties
- Exact Mass: 329.06456878g/mol
- Monoisotopic Mass: 329.06456878g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 559
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 87.2Ų
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5480-0046-2μmol |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-3mg |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-5mg |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-1mg |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-4mg |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-5μmol |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5480-0046-2mg |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide |
1105200-24-5 | 2mg |
$59.0 | 2023-09-10 |
2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
Introduction to 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide and Its CAS No. 1105200-24-5
The compound 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide, identified by its CAS number 1105200-24-5, represents a significant advancement in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities, making it a subject of intense research interest. The presence of both fluoro and sulfonamide functional groups in its molecular structure contributes to its distinctive chemical properties, which are highly relevant in the development of novel therapeutic agents.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluoro substituents in 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide play a crucial role in modulating its pharmacokinetic and pharmacodynamic profiles. This modification has been shown to enhance the compound's resistance to enzymatic degradation, thereby prolonging its therapeutic efficacy.
The core structure of this compound features a benzene-1-sulfonamide moiety, which is a well-established pharmacophore in drug design. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties. The incorporation of a 6-oxo-1,6-dihydropyridazin-1-yl) group into the molecular framework further enhances its potential as a lead compound for drug development. This heterocyclic moiety is associated with various pharmacological effects, including vasodilation and antihypertensive properties.
One of the most compelling aspects of 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide is its potential application in addressing multifaceted therapeutic challenges. Current research indicates that this compound exhibits inhibitory activity against several enzymes and receptors implicated in metabolic disorders and inflammation. The sulfonamide group interacts with key amino acid residues in target proteins, modulating their function and potentially alleviating symptoms associated with these conditions.
Recent studies have highlighted the compound's efficacy in preclinical models of metabolic syndrome. The fluoro substituents contribute to its ability to cross the blood-brain barrier efficiently, ensuring targeted delivery to affected tissues. This property is particularly advantageous for treating neurological disorders where blood-brain barrier penetration is a critical challenge. Additionally, the propyl side chain enhances solubility and bioavailability, facilitating systemic absorption and distribution.
The synthesis of 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the necessary functional groups while maintaining structural integrity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the complex molecular framework efficiently.
From a regulatory perspective, the development of new pharmaceutical compounds necessitates rigorous testing to ensure safety and efficacy before human trials can commence. The compound's progression through preclinical studies has demonstrated encouraging results in terms of toxicity profiles and therapeutic potential. These findings have laid the groundwork for further investigation into its clinical applicability.
The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques have been utilized to predict the binding interactions between 2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide and target proteins. These simulations have provided valuable insights into how structural modifications can enhance binding affinity and selectivity. Such advancements are crucial for minimizing side effects and maximizing therapeutic outcomes.
In conclusion,2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-y l)propyl]benzene - 1 - sulfonamide (CAS No. 1105200 - 24 - 5) stands as a testament to the progress being made in medicinal chemistry through innovative molecular design and synthetic strategies. Its unique structural attributes and promising biological activities position it as a compelling candidate for further research and development in addressing complex medical conditions.
1105200-24-5 (2,4-difluoro-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide) Related Products
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)




